2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone
Brand Name: Vulcanchem
CAS No.: 1151-84-4
VCID: VC0224063
InChI: InChI=1S/C14H9ClN2O2/c15-8-5-6-12(18)10(7-8)13-16-11-4-2-1-3-9(11)14(19)17-13/h1-7,18H,(H,16,17,19)
SMILES: C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)O
Molecular Formula: C14H9ClN2O2
Molecular Weight: 272.68 g/mol

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

CAS No.: 1151-84-4

Cat. No.: VC0224063

Molecular Formula: C14H9ClN2O2

Molecular Weight: 272.68 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone - 1151-84-4

Specification

CAS No. 1151-84-4
Molecular Formula C14H9ClN2O2
Molecular Weight 272.68 g/mol
IUPAC Name 2-(5-chloro-2-hydroxyphenyl)-3H-quinazolin-4-one
Standard InChI InChI=1S/C14H9ClN2O2/c15-8-5-6-12(18)10(7-8)13-16-11-4-2-1-3-9(11)14(19)17-13/h1-7,18H,(H,16,17,19)
SMILES C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)O

Introduction

Chemical Identity and Structure

Basic Information

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone is a quinazolone derivative characterized by its heterocyclic structure. The compound is identified through various chemical identifiers that allow for precise recognition in chemical databases and literature.

The compound features the following identifiers:

  • IUPAC Name: 2-(5-chloro-2-hydroxyphenyl)-3H-quinazolin-4-one

  • CAS Number: 1151-84-4

  • Molecular Formula: C14H9ClN2O2

  • Molecular Weight: 272.686 g/mol

  • InChI: InChI=1S/C14H9ClN2O2/c15-8-5-6-12(18)10(7-8)13-16-11-4-2-1-3-9(11)14(19)17-13/h1-7,18H,(H,16,17,19)

  • InChI Key: KQFKPOUYBYDDGP-UHFFFAOYSA-N

  • Canonical SMILES: C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)O

Structural Characteristics

The chemical structure of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone consists of a quinazolone core, which is a bicyclic system comprising a benzene ring fused to a pyrimidine ring. The compound's distinctive features include the presence of both chloro and hydroxy substitutions on the phenyl ring, which contribute significantly to its unique chemical reactivity and biological activity .

The structural arrangement includes:

  • A quinazolone core with a 4-position carbonyl group

  • A 5-chloro-2-hydroxyphenyl substituent at the 2-position of the quinazolone ring

  • The hydroxyl group at the ortho position of the phenyl ring

  • The chloro group at the meta position of the phenyl ring relative to the attachment point

This particular arrangement of functional groups creates a molecule with distinct biological and chemical properties that have been the subject of scientific investigation.

Physical and Chemical Properties

Physical Properties

The compound 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone exhibits specific physical properties that influence its behavior in various environments and applications. While comprehensive physical data is limited in the provided sources, the following properties can be reported:

PropertyValueReference
Molecular Weight272.686 g/mol
DensityNot available in sources
Boiling PointNot available in sources
Melting PointNot available in sources
Exact Mass272.035 g/mol
PSA (Polar Surface Area)65.98
LogP2.9491

The LogP value of approximately 2.95 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic properties that could influence its ability to cross biological membranes .

Chemical Reactivity

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone possesses reactive functional groups that enable it to participate in various chemical transformations. Based on its structure, the compound can potentially undergo several types of reactions:

  • The hydroxy group on the phenyl ring can participate in oxidation reactions, potentially forming quinone derivatives.

  • The quinazolone ring contains sites susceptible to reduction, particularly at the carbonyl group.

  • The chloro substituent can undergo nucleophilic substitution reactions with various nucleophiles.

  • The NH group in the quinazolone ring may participate in alkylation or acylation reactions.

These reactive properties make the compound versatile in chemical synthesis and may contribute to its biological interactions with cellular targets.

Biological Activities

Anticancer Properties

One of the most significant aspects of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone is its potential anticancer activity. Research on related compounds with similar structural features provides insights into its potential mechanisms and effects.

A closely related compound, 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-41(H)-one, has demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, with an IC50 value of 3.27 ± 0.171 μg/mL after 72 hours of treatment . This suggests that 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone may exhibit similar anticancer properties due to structural similarities.

The cytotoxic effects appear to be selective toward cancer cells, as studies on the related compound showed minimal effects on normal cell lines such as WRL-68 and MCF-10A . This selectivity is crucial for potential therapeutic applications, indicating a favorable therapeutic window.

Mechanisms of Action

The anticancer activity of quinazolone derivatives like 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone involves complex cellular mechanisms. Based on studies of structurally similar compounds, the following mechanisms may be involved:

  • Induction of apoptosis: The compound may trigger programmed cell death in cancer cells through multiple pathways.

  • Mitochondrial pathway activation: Research on related compounds has shown they can trigger the release of cytochrome c from mitochondria to the cytosol, activating the intrinsic apoptotic pathway .

  • Caspase activation: Following cytochrome c release, caspase-9 activation occurs, subsequently stimulating downstream executioner caspases-3/7 .

  • Extrinsic pathway involvement: Studies have shown that related compounds can also activate caspase-8, suggesting involvement of the extrinsic apoptotic pathway .

  • NF-κB inhibition: Related compounds have demonstrated inhibition of NF-κB activation, which plays a crucial role in cell survival and proliferation .

These mechanisms collectively contribute to the compound's potential anticancer effects, making it a subject of interest for cancer research and drug development.

Structure-Activity Relationship

Key Structural Features

The biological activity of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone is intrinsically linked to its structural features. Specific structural elements contribute to its interaction with biological targets and influence its efficacy:

Structural FeatureEffect on ActivityImportance
Quinazolone CoreEssential for basic biological activityProvides the fundamental pharmacophore for target binding
Chloro SubstituentEnhances potency and target selectivityInfluences electronic distribution and binding affinity
Hydroxy GroupImproves solubility and hydrogen bondingFacilitates interactions with target proteins through hydrogen bonding
Position of SubstituentsCritical for optimal bindingThe specific arrangement at 2-hydroxyphenyl and 5-chloro positions optimizes spatial orientation for target interaction

The positioning of the chloro group at the 5-position and the hydroxy group at the 2-position of the phenyl ring appears to be critical for the compound's biological activity, likely by enabling specific interactions with target proteins or receptors.

Structural Modifications

Modifications to the basic structure of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone can significantly alter its biological properties. Research on related compounds has shown that:

  • Substitution of the chloro group with other halogens or functional groups can modify the compound's potency and selectivity.

  • Altering the position of substituents on the phenyl ring can affect binding affinity to target proteins.

  • Modifications to the quinazolone core can change the compound's fundamental pharmacological properties.

These structure-activity relationships provide valuable insights for medicinal chemists seeking to optimize the compound's properties for specific therapeutic applications.

Comparison with Related Compounds

Structural Analogues

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone belongs to a broader family of quinazolone derivatives, many of which share structural similarities but differ in specific substituents or substitution patterns. Some notable structural analogues include:

  • 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazoline: Similar structure but lacks the carbonyl group in the quinazolone ring.

  • 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-41(H)-one: Contains an additional benzylideneamino group and demonstrates significant cytotoxic effects against MCF-7 cells .

  • 3-(5-nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one: Contains nitro groups instead of chloro groups and also shows cytotoxic activity against cancer cells .

These structural analogues provide valuable comparative information for understanding the relationship between structure and activity in this class of compounds.

Comparative Activity

Comparative studies of quinazolone derivatives have revealed interesting patterns in biological activity:

The compound 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-41(H)-one showed slightly higher cytotoxic activity against MCF-7 cells (IC50: 3.27 ± 0.171 μg/mL) compared to its nitro-substituted analogue (IC50: 4.36 ± 0.219 μg/mL) . This suggests that the nature of the halogen substituent can influence the compound's biological activity.

These comparisons highlight the importance of specific structural features in determining the biological properties of quinazolone derivatives and provide direction for further optimization of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone for therapeutic applications.

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